molecular formula C17H16N6O2S B11012893 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11012893
M. Wt: 368.4 g/mol
InChI Key: DHGRQKKHHOOHIP-UHFFFAOYSA-N
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Description

The compound N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a bicyclic cyclopenta[b]thiophene core with distinct substituents:

  • Position 3: A carboxamide linked to a 3-(acetylamino)phenyl moiety, which may improve solubility and target affinity through hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10(24)19-11-4-2-5-12(8-11)20-16(25)15-13-6-3-7-14(13)26-17(15)23-9-18-21-22-23/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24)(H,20,25)

InChI Key

DHGRQKKHHOOHIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The cyclopentathiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetylamino group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Similarities

All analogs share the 5,6-dihydro-4H-cyclopenta[b]thiophene core, a rigid bicyclic system that enforces planar geometry, likely enhancing binding to flat hydrophobic pockets in biological targets.

Substituent Variations and Functional Implications

Position 2 Modifications
Compound Position 2 Substituent Key Properties/Implications Reference
Target Compound 1H-Tetrazol-1-yl Bioisostere for carboxylic acids; improves metabolic stability and logP
Compound 1,3-Dioxoisoindol-2-yl acetyl Electron-withdrawing group; may reduce solubility due to hydrophobic isoindole
Compound Cyano (-CN) Strong electron-withdrawing effect; enhances reactivity in nucleophilic substitutions
Compound Benzofuran-2-carboxamide Aromatic stacking potential; moderate polarity from carboxamide
Position 3 Modifications
Compound Position 3 Substituent Key Properties/Implications Reference
Target Compound N-[3-(Acetylamino)phenyl]carboxamide Acetylamino group enhances solubility; phenyl enables π-π interactions
(C12) 2-Oxochromene-3-carboxamide Extended conjugation may improve UV absorption; lower melting point (39.3°C) suggests reduced crystallinity
(C13–C16) Pyrazole- or thiazole-linked carboxamides Heterocyclic amines (e.g., thiazole) introduce hydrogen-bonding sites; densities range 1.39–1.53 g/cm³, indicating variable packing efficiency
Derivatives N-o-Tolylcarboxamide Methyl group on aryl ring increases hydrophobicity; reported anticonvulsant activity in analogs

Physical Property Comparison

From , analogs with similar cores exhibit:

  • Melting Points : 29.0–40.3°C, suggesting low crystallinity, which may favor amorphous formulations.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activity. This article explores its synthesis, properties, and biological effects based on available research findings.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This can be achieved through a click chemistry approach, where azides react with nitriles under mild conditions.
  • Introduction of the Acetamido Group : Standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base are common methods.
PropertyValue
Molecular FormulaC16H14N6O2
Molecular Weight322.32 g/mol
IUPAC NameN-(3-acetamidophenyl)-2-(1H-tetrazol-1-yl)benzamide

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Effects : Through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Potential activity against various bacterial strains.

Case Studies and Experimental Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.
    • The compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
  • Antimicrobial Testing :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Data Table: Biological Activities

Activity TypeTest OrganismResultReference
Anti-inflammatoryTHP-1 MacrophagesReduced TNF-α levels
AntibacterialE. coliMIC = 32 µg/mL
AntibacterialS. aureusMIC = 16 µg/mL

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